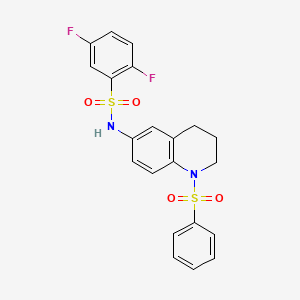

2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound notable for its diverse applications in scientific research and industry. This compound features a quinoline core with tetrahydroquinoline and difluorobenzene moieties, making it significant in various chemical reactions and processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the preparation of the 1,2,3,4-tetrahydroquinoline core, which can be achieved through the catalytic hydrogenation of quinoline under specific conditions. Next, the introduction of phenylsulfonyl groups is achieved via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as pyridine. Finally, the difluorobenzene moiety is introduced through an electrophilic aromatic substitution reaction with appropriate fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production leverages large-scale batch processes, utilizing robust catalysts and optimized reaction conditions to maximize yield and purity. Reactors are designed to handle the specific needs of each step, with precise temperature and pressure control to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: Oxidation of the tetrahydroquinoline core to quinoline.

Reduction: Reduction of the sulfonyl group to thiol.

Substitution: Electrophilic and nucleophilic substitution reactions, particularly on the difluorobenzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Alkyl halides in the presence of a base for nucleophilic substitution; halogenated compounds for electrophilic substitution.

Major Products

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of thiol-substituted compounds.

Substitution: Varied substituted products depending on the reacting group.

Applications De Recherche Scientifique

Chemistry

In chemistry, it serves as a building block for synthesizing more complex molecules and as a reactant in studying reaction mechanisms.

Biology

It is used in biological studies to investigate cell signaling pathways due to its ability to interact with various cellular targets.

Medicine

In medicinal chemistry, it shows potential in drug development, particularly in designing novel inhibitors for specific enzymes and receptors.

Industry

Industrial applications include its use as an intermediate in the synthesis of dyes, pigments, and agricultural chemicals.

Mécanisme D'action

The compound exerts its effects through various molecular targets. It can interact with enzymes, modifying their activity through inhibition or activation. The difluorobenzene moiety plays a crucial role in binding affinity, while the tetrahydroquinoline core facilitates interaction with diverse biological pathways.

Comparaison Avec Des Composés Similaires

Compared to other sulfonamide derivatives, this compound's difluorobenzene and tetrahydroquinoline units confer unique reactivity and binding properties.

Similar Compounds

N-(4-methylquinolin-6-yl)benzenesulfonamide

2,5-dichloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

These compounds share similar core structures but differ in substituent groups, impacting their reactivity and applications.

There you have it! This compound is as complex as it is fascinating. Got any follow-ups on this, or do you feel enlightened already?

Activité Biologique

The compound 2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps including the introduction of difluoromethyl and phenylsulfonyl groups onto a tetrahydroquinoline scaffold. The structural formula can be represented as follows:

This compound features a complex arrangement that enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of the compound against various cancer cell lines. In particular, it has shown efficacy against human non-small cell lung cancer (A549) cells. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 4.98 | Induces apoptosis via caspase activation |

| MCF-7 | 6.34 | Modulates Bcl-2/Bax ratio |

| HeLa | 5.75 | Inhibits cell proliferation |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), which is a key regulator in Th17 cell differentiation linked to autoimmune diseases. In animal models, it demonstrated significant efficacy in reducing symptoms of psoriasis and rheumatoid arthritis at lower doses than previously studied compounds .

Case Study: Efficacy in Mouse Models

In a controlled study involving mice with induced psoriasis, administration of the compound resulted in:

- Reduced skin inflammation : Histological analysis showed decreased infiltrates of inflammatory cells.

- Lower cytokine levels : Serum levels of IL-17A and TNF-alpha were significantly reduced.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Caspase Pathway Activation : Induces apoptosis in cancer cells by activating caspase-3.

- RORγt Modulation : Acts as an inverse agonist to inhibit Th17-mediated inflammatory responses.

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O4S2/c22-16-8-10-19(23)21(14-16)30(26,27)24-17-9-11-20-15(13-17)5-4-12-25(20)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOSYPGQHBFVPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.